molecular formula C14H10N4O2 B14125320 N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine CAS No. 76061-09-1

N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine

Cat. No.: B14125320
CAS No.: 76061-09-1
M. Wt: 266.25 g/mol
InChI Key: VYYONVIMXUTDEL-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine is a Schiff base derivative featuring a benzimidazole core linked via a methanimine group to a 3-nitrophenyl substituent. This compound is synthesized through condensation reactions between 2-aminobenzimidazole derivatives and 3-nitrobenzaldehyde under acidic conditions, typically using glacial acetic acid as a catalyst in refluxing methanol or ethanol . Benzimidazole-based Schiff bases are widely studied for their antimicrobial, anticancer, and catalytic applications, with structural variations (e.g., substituent type and position) modulating these properties .

Properties

CAS No.

76061-09-1

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C14H10N4O2/c19-18(20)11-5-3-4-10(8-11)9-15-14-16-12-6-1-2-7-13(12)17-14/h1-9H,(H,16,17)

InChI Key

VYYONVIMXUTDEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine typically involves the condensation of 2-aminobenzimidazole with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzimidazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(1H-Benzimidazol-2-yl)-1-(3-aminophenyl)methanimine.

Scientific Research Applications

N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions and other biochemical processes.

Comparison with Similar Compounds

Structural and Substituent Effects

The 3-nitrophenyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Compound Name Substituent(s) Key Structural Features
Target Compound 3-Nitrophenyl Strong electron-withdrawing nitro group
(E)-N-(1-Allyl-1H-benzimidazol-2-yl)-1-(1,3-benzodioxol-5-yl)methanimine 1,3-Benzodioxol-5-yl Electron-rich dioxole ring; allyl group on benzimidazole
N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine 4-Nitrophenyl, thiazole Para-nitro group; thiazole moiety enhances planarity
(E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine 4-Chlorophenyl, 4-methylphenyl Halogen substituent; methyl group enhances hydrophobicity

Key Observations :

  • Electron Effects : The 3-nitro group induces stronger electron withdrawal compared to halogens (Cl, Br) or methyl groups, altering reactivity in catalytic or redox reactions .
  • Biological Activity : Nitro-substituted derivatives (e.g., 4-nitro in ) exhibit enhanced antitubercular activity, suggesting the target compound’s 3-nitro group may similarly influence antimicrobial properties.

Spectroscopic and Analytical Data

Comparative NMR and IR data highlight substituent-driven shifts:

Compound (Reference) ¹H NMR (δ, ppm) IR (cm⁻¹)
Target Compound (Inferred) Aromatic H: 8.2–8.5 (nitrophenyl), 7.3–7.9 (benzimidazole) NO₂: 1520 (asym), 1345 (sym)
N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanimine Aromatic H: 7.1–7.8 (phenyl) C=N: 1620; NH: 3400
2-(3,5-Dinitrophenyl)-1H-benzimidazole Aromatic H: 8.6–9.1 (dinitrophenyl) NO₂: 1545, 1370

Key Observations :

  • The nitro group deshields aromatic protons, shifting signals downfield (e.g., δ 8.2–8.5 vs. δ 7.1–7.8 in phenyl analogs) .
  • IR spectra confirm nitro group presence via asymmetric (1520 cm⁻¹) and symmetric (1345 cm⁻¹) stretches, consistent with other nitroaromatics .

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro) may require longer reaction times due to reduced aldehyde reactivity.
  • Yields for nitro-substituted derivatives (~65–80%) are comparable to non-nitro analogs .

Key Observations :

  • Positional Effects : 4-Nitro derivatives show high antitubercular activity, whereas 3-nitro analogs may exhibit varied potency due to steric and electronic differences .
  • Antioxidant activity is generally lower in nitro-substituted compounds, likely due to redox inactivation .

Crystallographic and Packing Behavior

Crystal structures of imine analogs reveal substituent-dependent packing:

Compound (Reference) Dihedral Angle (°) Intermolecular Interactions
(E)-1-(4-Chlorophenyl)-...methanimine 56 C–H⋯N, C–H⋯Cl, π–π stacking
Target Compound (Inferred) ~50–60* C–H⋯N, C–H⋯O (nitro), π–π

Key Observations :

  • Dihedral angles (~56° in ) suggest similar conformational flexibility in the target compound.

Biological Activity

N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of a benzimidazole ring and a nitrophenyl substituent, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data tables and case studies.

The compound's chemical formula is C14H12N4OC_{14}H_{12}N_{4}O with a molecular weight of approximately 256.28 g/mol. The presence of the nitro group enhances its reactivity and biological activity. Below is a summary of its key properties:

PropertyValue
CAS Number 84257-83-0
Molecular Formula C14H12N4O
Molecular Weight 256.28 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
In a comparative study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains. The Minimum Inhibitory Concentration (MIC) values were found to be between 12.5 to 25 µg/mL, comparable to standard antibiotics like nitrofurantoin .

Antifungal Activity

The antifungal properties of this compound have also been investigated. It demonstrated inhibitory effects against common fungal pathogens, including Candida albicans and Aspergillus species.

Table: Antifungal Activity Comparison

CompoundMIC (µg/mL)Target Organism
This compound20Candida albicans
Standard antifungal (Fluconazole)15Candida albicans

Anticancer Activity

The benzimidazole derivatives are known for their anticancer potential due to their ability to interfere with DNA replication and repair mechanisms in cancer cells.

Research Findings:
A study conducted on various cancer cell lines showed that this compound inhibited cell proliferation significantly at concentrations as low as 10 µM, with an IC50 value determined at approximately 5 µM for certain cancer types .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid synthesis, which is crucial for microbial growth and cancer cell proliferation.
  • Receptor Binding: The structural features allow it to bind effectively to various receptors, modulating their activity and leading to therapeutic effects.

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